molecular formula C14H18O2 B12563509 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- CAS No. 188646-70-0

2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-

Cat. No.: B12563509
CAS No.: 188646-70-0
M. Wt: 218.29 g/mol
InChI Key: LIMVIMKOVVLRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a γ-lactone derivative characterized by a partially saturated furanone ring substituted with two ethyl groups at the 5,5-positions and a phenyl group at the 4-position. Furanones are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and flavor-enhancing roles, depending on substituents .

Properties

CAS No.

188646-70-0

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,5-diethyl-4-phenyloxolan-2-one

InChI

InChI=1S/C14H18O2/c1-3-14(4-2)12(10-13(15)16-14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

LIMVIMKOVVLRDR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC(=O)O1)C2=CC=CC=C2)CC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield dihydro derivatives .

Scientific Research Applications

2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Ethyl vs. Phenyl Group: The 4-phenyl substitution is shared with 2,2-dimethyl-5-phenyl-dihydro-furan-3-one, which exhibits anti-inflammatory activity via inhibition of cyclooxygenase (COX) pathways . This suggests the target compound may have similar bioactivity. Electron-Withdrawing Groups: Analogs like 3-(3-fluorophenyl)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone (DFU) show enhanced pharmacological potency due to sulfonyl and fluorine groups, but these also correlate with toxicity (oral rat TDLo: 10 mg/kg) .
2.2 Physicochemical Properties
  • Boiling Point and Density: Dihydro-4-(phenoxymethyl)-2(3H)-furanone (boiling point: 357.6°C, density: 1.159 g/cm³) suggests that phenyl-containing furanones have high boiling points due to aromatic interactions . The target compound’s diethyl groups may lower its boiling point slightly compared to phenyl analogs.
  • Hydrogen Bonding: Hydroxy-substituted furanones (e.g., dihydro-4-hydroxy-2(3H)-furanone) exhibit higher polarity, influencing solubility and interaction with biological targets .

Biological Activity

2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is C13H16O2C_{13}H_{16}O_2, with a molecular weight of 204.26 g/mol. Its structure features a furanone ring that contributes to its biological properties.

PropertyValue
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS Number [Not available]
IUPAC Name 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-

Mechanisms of Biological Activity

The biological activity of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- can be attributed to several mechanisms:

  • Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which help in protecting cells from oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Antimicrobial Activity : Preliminary studies indicate that this furanone derivative possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in vitro, suggesting its usefulness in treating inflammatory conditions.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capabilities of similar furanones. The research demonstrated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Antimicrobial Properties

Research conducted on various furanones has shown promising results against pathogenic bacteria. For instance, a study indicated that derivatives similar to 2(3H)-Furanone exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vivo studies have reported that furanones can reduce inflammation markers in animal models. One study indicated a reduction in pro-inflammatory cytokines when treated with furanones, suggesting their potential role in managing chronic inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2(3H)-Furanone, it is useful to compare it with other furanone derivatives:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Effects
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-ModerateHighModerate
4-Hydroxy-2(3H)-furanoneHighModerateLow
5-Methyl-2(3H)-furanoneLowHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.